N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide
Description
Properties
IUPAC Name |
1-[4-[6-(dimethylamino)-1-benzofuran-2-yl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-21(2)16-8-5-14-11-17(25-18(14)12-16)13-3-6-15(7-4-13)22-19(23)9-10-20(22)24/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJNRLOLSDAAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143702 | |
| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101046-20-2 | |
| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101046202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of o-Hydroxyacetophenone Derivatives
A resorcinol derivative, 6-dimethylaminoresorcinol, undergoes cyclization with phenylacetaldehyde in acidic media (e.g., H₂SO₄/ethanol) to yield 2-(4-hydroxyphenyl)-6-dimethylaminobenzofuran. The reaction proceeds via electrophilic aromatic substitution, forming the benzofuran ring with a hydroxyl group para to the benzofuran attachment.
Representative Conditions
| Reagent | Concentration | Temperature | Time | Yield |
|---|---|---|---|---|
| Phenylacetaldehyde | 1.2 equiv | 80°C | 12 hr | 68% |
| H₂SO₄ (catalyst) | 0.1 M | Reflux | - | - |
Suzuki-Miyaura Coupling
For enhanced regiocontrol, a palladium-catalyzed coupling between 6-dimethylaminobenzofuran-2-boronic acid and 4-bromophenyl derivatives (e.g., 4-bromophenol) is employed. This method offers superior tolerance for functional groups and milder conditions.
Optimized Protocol
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 90°C, 8 hr
Maleimidation via Mitsunobu Coupling
The Mitsunobu reaction enables efficient etherification of the benzofuran-phenyl intermediate’s hydroxyl group with a maleimide precursor. To prevent undesired side reactions, maleimide is protected as a furan adduct via Diels-Alder cycloaddition.
Reaction Scheme
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Protection : Maleimide is reacted with furan at 110°C to form a thermally stable adduct.
-
Mitsunobu Coupling : The protected maleimide is coupled with 2-(4-hydroxyphenyl)-6-dimethylaminobenzofuran using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
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Deprotection : Retro Diels-Alder reaction at 150°C in toluene liberates the maleimide group.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Furan, 110°C, 24 hr | 85% |
| Mitsunobu Coupling | DIAD, PPh₃, THF, 25°C, 12 hr | 72% |
| Deprotection | Toluene, 150°C, 2 hr | 95% |
Nucleophilic Aromatic Substitution
This method leverages the electrophilic nature of a fluorinated benzofuran-phenyl intermediate to directly introduce the maleimide moiety.
Synthesis of 2-(4-Fluorophenyl)-6-dimethylaminobenzofuran
The hydroxyl group in the benzofuran-phenyl intermediate is replaced with fluorine using diethylaminosulfur trifluoride (DAST).
Fluorination Conditions
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DAST (1.5 equiv), DCM, 0°C → RT, 6 hr
-
Yield: 82%
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (3 equiv) |
| Temperature | 80°C |
| Time | 24 hr |
| Yield | 65% |
Direct Maleimidation of an Aminophenyl Precursor
A linear approach involves synthesizing 2-(4-aminophenyl)-6-dimethylaminobenzofuran, followed by maleimide formation via cyclization.
Amination and Maleamic Acid Formation
The hydroxyl group in 2-(4-hydroxyphenyl)-6-dimethylaminobenzofuran is converted to an amine via nitration (HNO₃/H₂SO₄) and subsequent reduction (H₂/Pd-C). Maleic anhydride then reacts with the amine to form maleamic acid.
Cyclization to Maleimide
Maleamic acid is treated with acetic anhydride and sodium acetate under reflux to induce cyclodehydration.
Cyclization Data
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetic Anhydride | 5 equiv | 120°C | 4 hr | 58% |
| NaOAc | 2 equiv | - | - | - |
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Mitsunobu Coupling | High regioselectivity | Requires protection/deprotection | 70-85% | Moderate |
| Nucleophilic Substitution | Direct functionalization | Limited to activated aryl halides | 60-75% | High |
| Direct Maleimidation | Simplifies step count | Low cyclization efficiency | 50-65% | Low |
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Development
Targeting Cancer Cells
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been explored for its potential in drug development, particularly in targeting cancer cells. Its ability to selectively bind to specific proteins enhances therapeutic efficacy, making it a valuable candidate in the synthesis of novel anticancer drugs .
Case Study: Drug Synthesis
In a study by Cavrini et al., the compound was utilized in the synthesis of drug candidates aimed at improving selectivity towards cancerous cells while minimizing side effects. The results indicated that derivatives of this compound exhibited enhanced binding affinity to tumor markers, suggesting promising applications in targeted therapy .
Polymer Chemistry
Crosslinking Agent
In polymer chemistry, this compound serves as a crosslinking agent that improves the thermal stability and mechanical properties of polymers. This is crucial for applications in industries such as automotive and aerospace where material performance is paramount .
| Property | Before Crosslinking | After Crosslinking |
|---|---|---|
| Thermal Stability | Low | High |
| Mechanical Strength | Moderate | Enhanced |
| Application Suitability | Limited | Expanded |
Bioconjugation
Targeted Drug Delivery Systems
The compound is extensively used in bioconjugation techniques to create targeted drug delivery systems. This application allows for precise treatment of diseases while minimizing adverse effects associated with conventional therapies .
Example Application
A research project demonstrated the effectiveness of using this compound in conjugating therapeutic agents to antibodies, resulting in increased specificity and reduced systemic toxicity during treatment protocols .
Fluorescent Probes
Biological Imaging
this compound is utilized in the development of fluorescent probes for biological imaging. These probes aid researchers in visualizing cellular processes in real-time, thus facilitating advancements in cellular biology and medical diagnostics .
| Application Area | Detection Method | Sensitivity Level |
|---|---|---|
| Cellular Imaging | Fluorescence Microscopy | High |
| Biomolecule Tracking | HPLC | Ultra-sensitive |
Analytical Chemistry
Detection of Biomolecules
In analytical chemistry, this compound plays a crucial role in detecting specific biomolecules through various assays. Its high sensitivity and selectivity make it suitable for applications such as measuring thiol concentrations, which are important biomarkers for numerous diseases .
Research Findings on Thiol Detection
A significant study highlighted the use of this compound as a thiol-selective reagent, demonstrating its effectiveness in high-performance liquid chromatography (HPLC). The study reported a detection limit significantly lower than traditional methods, enhancing its applicability in clinical diagnostics .
Mechanism of Action
The mechanism of action of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Maleimide derivatives are widely used in biochemical labeling, protein engineering, and therapeutic research. Below is a detailed comparison of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide with structurally or functionally analogous compounds:
Fluorogenic Thiol-Reactive Maleimides
CPM (N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide) Structure: Coumarin-based fluorophore with a diethylamino group. Application: Detects thermal unfolding of membrane proteins by reacting with solvent-exposed cysteines . Performance: Exhibits high sensitivity (picomole-level detection) but slower reaction kinetics (minutes) compared to the target compound . Limitation: Requires thermal denaturation to expose cysteines, limiting use in native-state protein studies .
AO-Mal (1-(2-((bis(4-(dimethylamino)phenyl)methylene)amino)ethyl)-1H-pyrrole-2,5-dione) Structure: Contains dual dimethylamino-phenyl groups for enhanced fluorescence. Application: Used in fluorogenic labeling of cysteine residues in nanosensors . Performance: Higher fluorescence quantum yield than the target compound but requires acidic conditions for activation .
Radiolabeling Maleimides
[¹⁸F]FBEM (N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide)
- Structure : Fluorobenzamide-substituted maleimide.
- Application : Radiolabels thiol-containing proteins (e.g., antibodies) for PET imaging .
- Performance : Moderate radiochemical yield (13% in 95 min) .
- Advantage Over Target Compound : Suitable for in vivo imaging but lacks fluorescence utility .
[¹⁸F]FBSEM (N-[2-(4-[¹⁸F]fluoro-N-methylbenzenesulfonamido)ethyl]maleimide)
- Structure : Fluorobenzenesulfonamide substituent.
- Application : Efficient protein radiolabeling (25% yield in 65 min) .
- Advantage : Simplified synthesis compared to [¹⁸F]FBEM .
Inhibitory Maleimides
N-(3-Iodophenyl)maleimide (27) Structure: Halogenated phenyl group (iodine at meta position). Application: Potent inhibitor of monoacylglycerol lipase (MGL; IC₅₀ = 2.24 µM) . Comparison: The target compound lacks therapeutic inhibitory activity but excels in thiol detection .
N-(4-Hydroxyphenyl)maleimide (13) Structure: Hydroxyl-substituted phenyl group. Application: Moderate MGL inhibition (IC₅₀ = 12.9 µM) with high selectivity over FAAH . Thermal Stability: Less stable than cyano-substituted maleimides (e.g., N-[4-(4-phthalonitrile)phenoxyl]maleimide) .
Thermally Stable Maleimides
N-[4-(4-Phthalonitrile)phenoxyl]maleimide (1) Structure: Phthalonitrile-substituted phenyl group. Thermal Properties: Char yield of 50% at 800°C, higher than traditional maleimides . Comparison: The target compound’s benzofuranyl group provides fluorescence but lower thermal stability .
Data Table: Key Properties of Selected Maleimides
Research Findings and Trends
- Structural Influence on Function: Electron-donating groups (e.g., dimethylamino in the target compound) enhance fluorescence, while halogen or sulfonamide groups improve radiolabeling efficiency .
- Reactivity vs. Stability: Cyano-substituted maleimides prioritize thermal stability, whereas benzofuranyl or coumarin derivatives favor rapid thiol detection .
- Emerging Applications: Maleimides like AO-Mal are being integrated into nanosensors for real-time cellular imaging, a direction yet unexplored for the target compound .
Biological Activity
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide, often abbreviated as DBPM, is a compound that has garnered attention in the field of biological research due to its unique properties and potential applications. This article explores its biological activity, including its interactions with thiols, detection methods, and implications in various biological systems.
Chemical Structure and Properties
DBPM is characterized by the molecular formula . Its structure features a maleimide moiety which is crucial for its reactivity with thiol groups. This reactivity is leveraged in various biochemical assays to study thiol-containing compounds.
Biological Activity
1. Thiol Detection:
DBPM acts as a specific fluorogenic reagent for thiol groups. It has been utilized in high-performance liquid chromatography (HPLC) coupled with chemiluminescence detection to quantify biological thiols such as glutathione and cysteine. The reaction conditions typically involve heating at 60°C for 30 minutes at pH 8.5, resulting in stable fluorescent derivatives that can be detected with high sensitivity .
2. Applications in Research:
- Detection Limits: The method employing DBPM allows for the detection of thiols in concentrations ranging from 500 fmol to 2 pmol per 100 µL. For instance, glutathione and cysteine were detected at levels of 5 pmol/100 µL and 3 pmol/100 µL respectively .
- Biological Samples: This technique has been successfully applied to biological samples, including rat liver tissues, demonstrating its utility in physiological studies .
Case Studies
Case Study 1: Thiol Quantification in Biological Systems
In a study using rat liver samples, researchers quantified glutathione levels using DBPM as a labeling agent. The average concentration of glutathione was found to be , while cysteine was . This study highlights the effectiveness of DBPM in detecting and quantifying thiols in complex biological matrices.
Case Study 2: Application in Drug Development
DBPM's ability to label thiols has implications in drug development, particularly for compounds that interact with cellular redox states. By understanding how drugs affect thiol levels, researchers can gain insights into their mechanisms of action and potential side effects.
Research Findings
Research indicates that the reactivity of DBPM with thiols can be influenced by various factors including pH and temperature. Optimal conditions have been established to ensure maximum labeling efficiency, which is critical for accurate quantification in biological assays .
Summary Table of Key Findings
| Aspect | Details |
|---|---|
| Molecular Formula | |
| Detection Method | HPLC-Chemiluminescence |
| Detection Range | 500 fmol - 5 pmol/100 µL |
| Sample Types | Biological tissues (e.g., rat liver) |
| Thiol Quantification | Glutathione: |
| Cysteine: |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(2-(6-dimethylamino)benzofuranyl)phenyl)maleimide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or Michael addition reactions. For example, fluorogenic derivatives are prepared by coupling maleimide precursors with benzofuran-containing amines under inert conditions (e.g., nitrogen atmosphere) in aprotic solvents like DMF or THF. Microwave-assisted synthesis (e.g., 60–120°C, 6–15 hours) significantly improves yields (up to 62%) compared to conventional heating, reducing side products and reaction time . Purification typically involves recrystallization (chloroform/hexane) or HPLC .
Q. How does this compound selectively detect biological thiols, and what experimental parameters optimize this interaction?
- Methodological Answer : The maleimide group reacts selectively with thiols (-SH) via Michael addition, forming fluorescent adducts. Optimization requires:
- pH : Neutral to slightly alkaline conditions (pH 7.0–8.0) to deprotonate thiols.
- Stoichiometry : Molar excess of maleimide (2:1) ensures complete thiol conjugation.
- Temperature : Room temperature (25°C) minimizes nonspecific reactions.
Post-reaction, fluorescence intensity is quantified using spectrofluorometry (λex/λem = 340/450 nm). Disulfides (e.g., oxidized glutathione) require pre-reduction with KBH4 .
Q. What spectroscopic and chromatographic methods validate the structural integrity of N-substituted maleimides like this compound?
- Methodological Answer :
- FTIR : Confirm maleimide C=O stretches (~1700 cm<sup>−1</sup>) and benzofuran C-O-C vibrations (~1250 cm<sup>−1</sup>).
- NMR : <sup>1</sup>H NMR detects aromatic protons (δ 6.5–8.0 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). <sup>13</sup>C NMR verifies maleimide carbonyls (~170 ppm).
- HPLC : Reverse-phase C18 columns with UV/Vis (λ = 255 nm) or fluorescence detection assess purity (>98%) .
Advanced Research Questions
Q. How can this compound be adapted for <sup>18</sup>F radiolabeling of peptides, and what challenges arise in maintaining maleimide stability during synthesis?
- Methodological Answer : Indirect radiofluorination is preferred due to maleimide’s base lability. A two-step strategy is used:
Synthesize <sup>18</sup>F-fluorobenzaldehyde via nucleophilic substitution of a trimethylammonium triflate precursor.
React with aminooxy-maleimide derivatives (e.g., N-[4-(aminooxy)butyl]maleimide) to form oxime ether conjugates (e.g., [<sup>18</sup>F]FBABM).
Challenges include optimizing radiochemical yield (>35% decay-corrected) and preventing maleimide ring-opening under basic conditions. Stability is enhanced using oxime ether linkers instead of NHS esters .
Q. What computational approaches predict the electronic and optical properties of this maleimide derivative, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- HOMO-LUMO gaps : Correlate with fluorescence quantum yield.
- Dipole moments : Predict solvent interactions (e.g., polar aprotic vs. aqueous).
- Charge transfer regions : Map electron-rich benzofuran and electron-deficient maleimide moieties.
Experimental validation uses UV/Vis spectroscopy (λmax ~340 nm) and cyclic voltammetry (redox potentials). Discrepancies >5% require hybrid functionals (e.g., CAM-B3LYP) .
Q. How do copolymerization kinetics with styrene or acrylates influence the thermal stability of maleimide-containing polymers?
- Methodological Answer : Radical copolymerization with styrene follows the Mayo-Lewis equation. Reactivity ratios (r1, r2) determined via Fineman-Ross or Kelen-Tüdös methods show alternating copolymerization (r1 < 1, r2 < 1). Increasing maleimide content raises glass transition temperature (Tg) linearly (e.g., 50% maleimide increases Tg by ~40°C). Thermal stability (TGA) improves due to crosslinking via maleimide’s Diels-Alder reactivity .
Q. What electrochemical properties make this compound suitable for biosensor applications, and how are they quantified?
- Methodological Answer : The dimethylamino group enhances electron-donating capacity, enabling redox activity at −0.5 to +0.3 V (vs. Ag/AgCl). Cyclic voltammetry in PBS (pH 7.4) shows reversible oxidation peaks. Electrochemical impedance spectroscopy (EIS) quantifies charge transfer resistance (Rct) changes upon thiol binding, with sensitivity down to 10<sup>−9</sup> M .
Q. How does structural modification of the benzofuran moiety affect the compound’s fluorescence quantum yield and binding affinity to thiols?
- Methodological Answer : Substituents at the benzofuran 6-position modulate fluorescence:
- Electron-donating groups (e.g., -NMe2) : Increase quantum yield (Φ ~0.45) by stabilizing excited states.
- Electron-withdrawing groups (e.g., -NO2) : Quench fluorescence but enhance thiol-binding kinetics (k ~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>).
Structure-activity relationships (SAR) are validated via Hammett plots and time-resolved fluorescence spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
